2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
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Overview
Description
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperidine ring: Starting with a thiophene derivative, the piperidine ring is introduced through a nucleophilic substitution reaction.
Sulfonylation: The phenyl ring is sulfonylated using isopropylsulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the sulfonylated phenyl ring with the piperidine derivative through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
Uniqueness
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of the isopropylsulfonyl group, which may confer distinct steric and electronic properties compared to its methyl or ethyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-15(2)26(23,24)18-7-5-16(6-8-18)14-20(22)21-11-9-17(10-12-21)19-4-3-13-25-19/h3-8,13,15,17H,9-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDUNJYZSUJRCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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